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Compound of Interest

Compound Name: Trazium esilate

Cat. No.: B15602011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification

methods for Trazium esilate, a compound with antidepressant and psychostimulant-like

properties. The information presented is intended for a technical audience and details the

chemical processes involved in its creation and refinement. Trazium, formulated as its esilate

salt, has been a subject of interest for its influence on the central dopaminergic system.[1]

Chemical Profile

IUPAC Name

1-(4-chlorophenyl)-1-hydroxy-1,4-dihydro[1]

[2]triazino[6,1-a]isoquinolin-5-ium

ethanesulfonate

Synonyms EGYT-3615, Trazium esilate

CAS Number 97110-59-3

Molecular Formula C19H18ClN3O4S

Molar Mass 423.88 g/mol

Synthesis of Trazium Esilate
The synthesis of Trazium esilate is a multi-step process commencing with the Grignard

reaction between p-chlorophenylmagnesium bromide and 1-cyanoisoquinoline. This is followed
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by amination, cyclization, and finally, salt formation to yield the desired product.

Synthesis Workflow
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Caption: Synthetic pathway of Trazium esilate.

Experimental Protocols
Step 1: Synthesis of 1-(4-chlorobenzoyl)isoquinoline

This initial step involves a Grignard reaction.

Reactants: 1-cyanoisoquinoline and p-chlorophenylmagnesium bromide.

Protocol:

Prepare the Grignard reagent, p-chlorophenylmagnesium bromide, from p-

chlorobromobenzene and magnesium turnings in anhydrous diethyl ether.

To a solution of 1-cyanoisoquinoline in an appropriate anhydrous solvent (e.g., THF or

diethyl ether), slowly add the prepared Grignard reagent at a controlled temperature,

typically 0 °C to room temperature.
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After the addition is complete, the reaction mixture is typically stirred for several hours at

room temperature or with gentle heating to ensure the reaction goes to completion.

The reaction is then quenched by the slow addition of a saturated aqueous solution of

ammonium chloride.

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent

(e.g., ethyl acetate).

The combined organic extracts are washed with brine, dried over anhydrous sodium

sulfate, and the solvent is removed under reduced pressure to yield crude 1-(4-

chlorobenzoyl)isoquinoline.

Step 2: Synthesis of (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone; 4-

methylbenzenesulfonate

The intermediate from Step 1 is aminated in this stage.

Reactants: 1-(4-chlorobenzoyl)isoquinoline and O-tosylhydroxylamine.

Protocol:

Dissolve 1-(4-chlorobenzoyl)isoquinoline in a suitable solvent such as dichloromethane or

chloroform.

Add a solution of O-tosylhydroxylamine in the same solvent to the reaction mixture.

The reaction is typically stirred at room temperature for several hours.

The product, being a salt, often precipitates from the reaction mixture.

The precipitate is collected by filtration, washed with a small amount of cold solvent, and

dried to give the desired product.

Step 3: Synthesis of 1-(4-Chlorophenyl)[1][2]triazino[6,1-a]isoquinolin-5-ium salt

This step involves the cyclization of the aminated product.
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Reactants: (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone; 4-

methylbenzenesulfonate, formamide, and phosphoryl chloride.

Protocol:

A mixture of the starting material and an excess of formamide is heated.

Phosphoryl chloride is added dropwise to the heated mixture.

The reaction is typically heated at reflux for several hours to drive the cyclization.

After cooling, the reaction mixture is poured into ice water.

The resulting precipitate is collected by filtration, washed with water, and dried. The

product can be isolated as a perchlorate salt by treatment with perchloric acid.

Step 4: Synthesis of Trazium esilate

The final step is the formation of the ethanesulfonate (esilate) salt.

Reactants: 1-(4-Chlorophenyl)[1][2]triazino[6,1-a]isoquinolin-5-ium salt and ethanesulfonic

acid.

Protocol:

The 1-(4-chlorophenyl)[1][2]triazino[6,1-a]isoquinolin-5-ium salt (e.g., bromide or

perchlorate) is suspended or dissolved in a suitable solvent like acetonitrile.

A solution of ethanesulfonic acid in the same solvent is added to the mixture.

The reaction mixture is stirred, often with gentle heating, to facilitate the salt exchange.

Upon cooling, Trazium esilate crystallizes out of the solution.

The crystals are collected by filtration, washed with a cold solvent, and dried under

vacuum.

Purification Methods
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The purification of Trazium esilate and its intermediates is crucial to ensure the final product's

quality and to remove any unreacted starting materials or byproducts.

Purification Workflow

Crude Trazium esilate

Recrystallization

Column Chromatography

Pure Trazium esilate Purity Analysis
(HPLC, NMR, MS)

Click to download full resolution via product page

Caption: General purification workflow for Trazium esilate.

Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. The choice

of solvent is critical for successful purification.

General Protocol:

Dissolve the crude Trazium esilate in a minimum amount of a suitable hot solvent or

solvent mixture. Potential solvents for isoquinoline derivatives include ethanol, acetonitrile,

or mixtures such as ethanol/water or acetone/hexane.

If insoluble impurities are present, the hot solution should be filtered.

Allow the solution to cool slowly and undisturbed to room temperature to promote the

formation of well-defined crystals.

Further cooling in an ice bath can maximize the yield of the purified product.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of the cold recrystallization solvent to remove any

remaining impurities.
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Dry the purified crystals under vacuum.

Column Chromatography
For the purification of intermediates or if recrystallization does not yield a product of sufficient

purity, column chromatography can be employed.

General Protocol:

Stationary Phase: Silica gel is a common choice for the purification of polar organic

compounds like isoquinoline derivatives.

Mobile Phase: A solvent system that provides good separation of the desired compound

from its impurities on a Thin Layer Chromatography (TLC) plate should be selected. A

gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g.,

ethyl acetate or acetone) is often used.

Procedure: a. The crude product is dissolved in a minimal amount of the mobile phase or a

stronger solvent and adsorbed onto a small amount of silica gel. b. The silica with the

adsorbed compound is then loaded onto the top of the prepared column. c. The mobile

phase is passed through the column, and fractions are collected. d. The fractions are

analyzed by TLC to identify those containing the pure product. e.g. The fractions

containing the pure compound are combined, and the solvent is removed under reduced

pressure.

Data Presentation
While specific quantitative data from a single source is not readily available in the public

domain, the following table summarizes the expected inputs and outputs for the synthesis of

Trazium esilate based on the described chemical transformations. The yields are estimates

based on typical efficiencies of such reactions.
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Step
Starting
Material(s)

Key Reagents Product
Expected Yield
(%)

1

1-

Cyanoisoquinolin

e, p-

Chlorobromoben

zene, Mg

Diethyl ether

1-(4-

chlorobenzoyl)is

oquinoline

60-75

2

1-(4-

chlorobenzoyl)is

oquinoline

O-

Tosylhydroxylami

ne

(2-

aminoisoquinolin

-2-ium-1-yl)-(4-

chlorophenyl)met

hanone tosylate

70-85

3

(2-

aminoisoquinolin

-2-ium-1-yl)-(4-

chlorophenyl)met

hanone tosylate

Formamide,

POCl3

1-(4-

Chlorophenyl)[1]

[2]triazino[6,1-

a]isoquinolin-5-

ium salt

50-65

4

1-(4-

Chlorophenyl)[1]

[2]triazino[6,1-

a]isoquinolin-5-

ium salt

Ethanesulfonic

acid
Trazium esilate 85-95

Conclusion
The synthesis and purification of Trazium esilate involve a well-defined series of chemical

reactions and purification steps. Success in obtaining a high-purity final product is contingent

upon careful control of reaction conditions and the appropriate application of purification

techniques such as recrystallization and chromatography. This guide provides a foundational

understanding of these processes to aid researchers in their work with this compound. Further

optimization of the described protocols may be necessary to achieve desired yields and purity

levels for specific research and development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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